molecular formula C16H11N3O5S B11771737 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

Cat. No.: B11771737
M. Wt: 357.3 g/mol
InChI Key: WMEGBGNPXCKWRG-UHFFFAOYSA-N
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Description

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a hydroxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Coupling with Hydroxyphenyl and Nitrophenyl Groups: The final step involves coupling the oxadiazole-thioether intermediate with hydroxyphenyl and nitrophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
  • 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylphenyl)ethanone

Uniqueness

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and selectivity.

Properties

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C16H11N3O5S/c20-13-4-2-1-3-12(13)15-17-18-16(24-15)25-9-14(21)10-5-7-11(8-6-10)19(22)23/h1-8,20H,9H2

InChI Key

WMEGBGNPXCKWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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